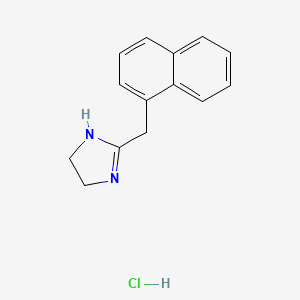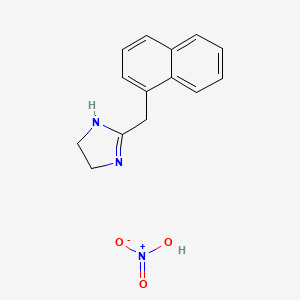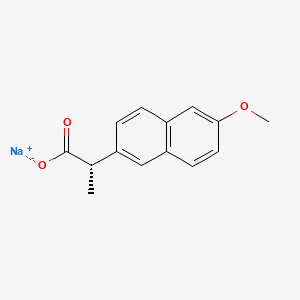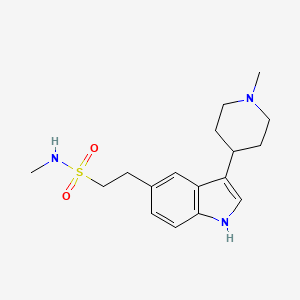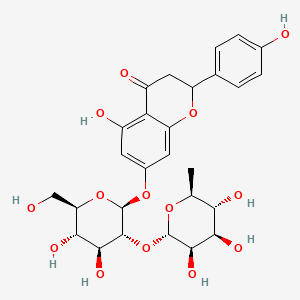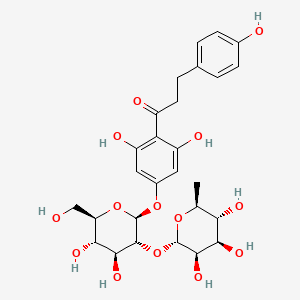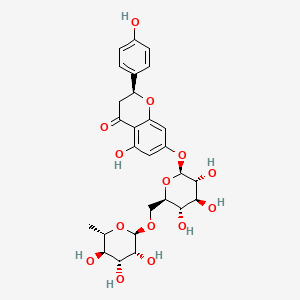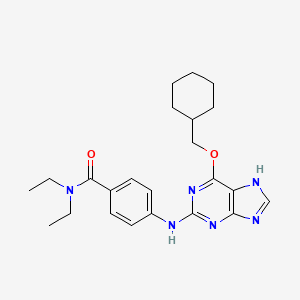
NU6140
Overview
Description
- CDKs play crucial roles in cell cycle regulation, and CDK2 is involved in cell cycle progression and DNA replication.
- This compound exhibits 10- to 36-fold selectivity for CDK2 over other CDKs .
NU6140: is a selective inhibitor of . It specifically targets the CDK2-cyclin A complex.
Mechanism of Action
Target of Action
NU6140, also known as “4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide” or “Cdk2 inhibitor IV”, is a highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein serine/threonine kinase whose activity depends on association with a noncatalytic regulatory subunit called a cyclin . It plays a crucial role in the control of the cell cycle .
Mode of Action
This compound inhibits CDK2 interaction with cyclin A . It exhibits 10- to 36-fold selectivity over other CDKs . In addition to CDK2, this compound also potently inhibits Aurora A and Aurora B .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, specifically arresting cells in the G2/M phase . This is a crucial phase where the cell prepares for mitosis or division. The inhibition of Aurora kinases, which are essential for cell division, further contributes to this effect .
Pharmacokinetics
Its ability to inhibit cdk2 and induce apoptosis in various cancer cells suggests it has sufficient bioavailability to exert its effects .
Result of Action
This compound induces apoptosis, or programmed cell death, in cancer cells . It reduces cell survival both by itself and in combination with other drugs like paclitaxel . The treatment with this compound results in a decreased expression of pluripotency markers NANOG, OCT4, and SOX2 in surviving cells .
Action Environment
Like all drugs, its effectiveness can be influenced by various factors including the specific type of cells it is acting upon, the presence of other drugs, and the overall health status of the individual .
Biochemical Analysis
Biochemical Properties
NU6140 interacts with CDK2, a protein that plays a crucial role in the control of the cell cycle . It inhibits the interaction between CDK2 and cyclin A, exhibiting 10- to 36-fold selectivity over other CDKs . It also effectively inhibits Aurora A and Aurora B, with IC50s of 67 and 35 nM, respectively .
Cellular Effects
This compound has been shown to induce apoptosis in HeLa cervical carcinoma cells and arrest cells in the G2/M phase . It reduces cell survival both by itself and in combination with paclitaxel . In human embryonic stem (hES) cells and embryonal carcinoma-derived (hEC) cells, this compound treatment resulted in induced apoptosis and a decreased expression of pluripotency markers NANOG, OCT4, and SOX2 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CDK2-cyclin A interaction, leading to cell cycle arrest . It also potently inhibits Aurora A and Aurora B, which are involved in the regulation of cell cycle progression . Furthermore, this compound has been found to significantly potentiate the apoptotic effect of paclitaxel, with inhibition of survivin expression/phosphorylation as the potential mechanism .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It has been shown to induce apoptosis and reduce cell survival in HeLa cells
Metabolic Pathways
Given its role as a CDK2 inhibitor, it likely impacts pathways related to cell cycle progression and apoptosis .
Preparation Methods
Industrial Production: Information on large-scale industrial production methods for NU6140 is limited.
Chemical Reactions Analysis
Reactions: NU6140 may undergo various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Reagents and conditions for this compound synthesis would likely involve organic chemistry techniques, but precise details remain elusive.
Major Products: The major products resulting from this compound reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: NU6140 serves as a valuable tool in studying CDK2 function and cell cycle regulation.
Biology: Researchers use this compound to investigate cell cycle dynamics and potential therapeutic targets.
Medicine: this compound’s anti-cancer properties make it relevant for cancer research and drug development.
Industry: While not widely used in industry, this compound’s selectivity for CDK2 may have applications in drug discovery.
Comparison with Similar Compounds
Similar Compounds: NU6140 belongs to a class of CDK inhibitors with purine-based structures. Other related compounds include flavopiridol, roscovitine, and palbociclib.
Properties
IUPAC Name |
4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEQSRJCJTWWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436732 | |
| Record name | Cdk2 Inhibitor IV, NU6140 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444723-13-1 | |
| Record name | 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444723131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cdk2 Inhibitor IV, NU6140 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of NU6140?
A1: this compound is a small molecule inhibitor that primarily targets cyclin-dependent kinase 2 (CDK2) [, , ]. It binds to the ATP-binding pocket of CDK2, preventing its interaction with cyclin A and inhibiting its kinase activity [, ]. This inhibition leads to cell cycle arrest at the G2-M phase and can induce apoptosis, particularly in combination with other chemotherapeutic agents like paclitaxel [, ].
Q2: How does this compound impact the expression of survivin, a protein involved in apoptosis regulation?
A2: Studies have shown that this compound, particularly when combined with paclitaxel, can significantly downregulate both the expression and phosphorylation of survivin, a protein known to inhibit apoptosis [, ]. This downregulation contributes to the enhanced apoptotic response observed in cancer cells treated with the combination therapy. Interestingly, this effect was not observed in cells engineered to overexpress survivin, further supporting the role of survivin inhibition in this compound's mechanism of action [].
Q3: Has the crystal structure of this compound in complex with CDK2 been solved, and what insights does it provide?
A3: Yes, the co-crystal structure of this compound bound to CDK2 has been determined []. The structural data confirms that this compound occupies the ATP-binding pocket of CDK2, interacting with key residues like Leu83, Glu81, and Asp145 through hydrogen bonds []. This information is valuable for understanding the binding mode of this compound and can guide the design of more potent and selective CDK2 inhibitors.
Q4: Is this compound a highly selective CDK2 inhibitor?
A4: While initially considered a selective CDK2 inhibitor, further research suggests that this compound might exhibit broader kinase inhibition []. Studies have shown that it can also inhibit other kinases, including Aurora kinases, with significant potency []. Therefore, it is crucial to consider its potential off-target effects when interpreting experimental results.
Q5: Beyond cancer, are there other potential therapeutic applications for this compound?
A5: Research suggests that CDK2 plays a role in regulating pluripotency in human embryonic stem cells (hES) and embryonal carcinoma cells (hEC) []. This compound treatment was found to decrease the expression of pluripotency markers like NANOG, OCT4, and SOX2 in these cells []. This finding indicates that this compound, through its impact on CDK2 activity, could potentially influence stem cell differentiation and may have implications for regenerative medicine.
Q6: How does the structure of this compound relate to its activity?
A6: While the provided research does not delve into specific structure-activity relationship (SAR) studies for this compound, the co-crystal structure [] provides a starting point. Modifications to the cyclohexylmethoxy or diethylbenzamide moieties could be explored to optimize interactions within the CDK2 binding pocket and potentially enhance potency and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





